1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride
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Overview
Description
1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridine ring. The presence of a methoxyphenyl group adds to its chemical complexity and potential biological activity.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with enaminonitriles under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields of the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in their additional ring structures and substituents.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyridine fusion but differ in their substitution patterns and biological activities.
Properties
Molecular Formula |
C15H19ClN4O |
---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
12-(2-methoxyphenyl)-1,4,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;hydrochloride |
InChI |
InChI=1S/C15H18N4O.ClH/c1-20-13-5-3-2-4-11(13)15-18-17-14-7-6-10-8-16-9-12(10)19(14)15;/h2-5,10,12,16H,6-9H2,1H3;1H |
InChI Key |
ZGKBYPMVDZBHOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2C4CNCC4CC3.Cl |
Origin of Product |
United States |
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